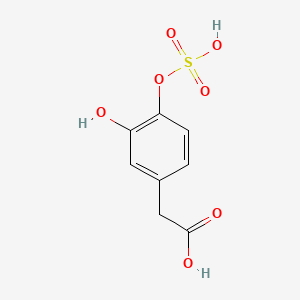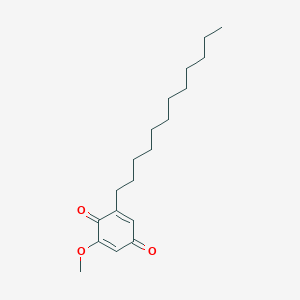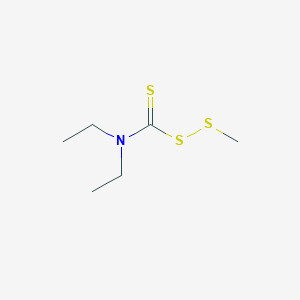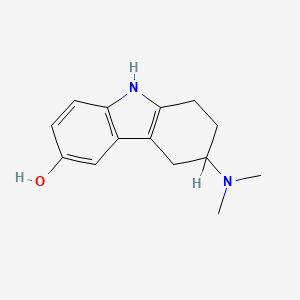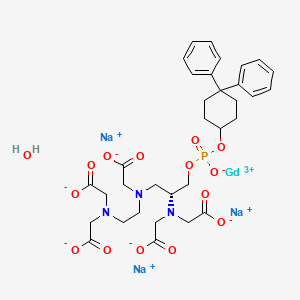
Gadofosveset
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadofosveset is synthesized through a multi-step process involving the complexation of gadolinium with a ligand that contains multiple carboxylate and phosphonate groups. The synthesis typically involves the following steps:
- Preparation of the ligand by reacting cyclohexylamine with phosphonic acid derivatives.
- Complexation of the ligand with gadolinium chloride in an aqueous medium.
- Purification of the resulting complex to obtain this compound trisodium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for high yield and purity, ensuring that the final product meets stringent regulatory standards for medical use .
Chemical Reactions Analysis
Types of Reactions: Gadofosveset primarily undergoes complexation reactions due to its gadolinium core. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions:
Complexation: Gadolinium chloride and the ligand are the primary reagents.
Conditions: Aqueous medium, controlled pH, and temperature are crucial for successful complexation.
Major Products: The major product of the synthesis is this compound trisodium, which is used as a contrast agent in MRA .
Scientific Research Applications
Gadofosveset has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Gadofosveset exerts its effects by binding reversibly to endogenous serum albumin. This binding increases the magnetic resonance relaxivity of the compound, which in turn decreases the relaxation time (T1) of water protons. The result is an increase in the signal intensity (brightness) of blood during MRA, allowing for clearer imaging of blood vessels .
Comparison with Similar Compounds
- Gadopentetate dimeglumine
- Gadobenate dimeglumine
- Gadoxetic acid
Comparison: Gadofosveset is unique among gadolinium-based contrast agents due to its reversible binding to serum albumin, which prolongs its intravascular residence time. This property allows for high-resolution imaging with a single low-dose injection, making it particularly useful for dynamic and functional vascular imaging . In contrast, other agents like gadopentetate dimeglumine and gadobenate dimeglumine do not exhibit the same level of intravascular retention, which can limit their effectiveness in certain imaging applications .
Properties
Molecular Formula |
C33H40GdN3Na3O15P |
|---|---|
Molecular Weight |
975.9 g/mol |
IUPAC Name |
trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate |
InChI |
InChI=1S/C33H44N3O14P.Gd.3Na.H2O/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;1H2/q;+3;3*+1;/p-6/t26-;;;;;/m1...../s1 |
InChI Key |
PIZALBORPSCYJU-QSQMUHTISA-H |
SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
Isomeric SMILES |
C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
Canonical SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
Synonyms |
gadofosveset gadofosveset trisodium MS 325 MS-325 Vasovist |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


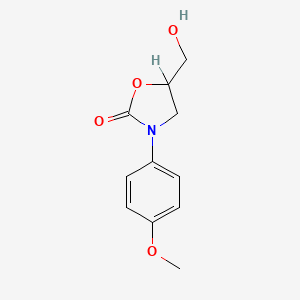
![(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one](/img/structure/B1198016.png)

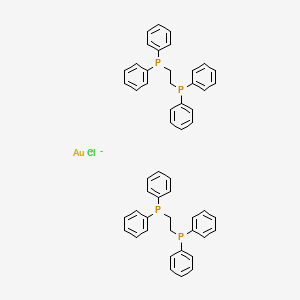
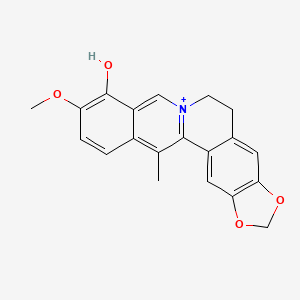
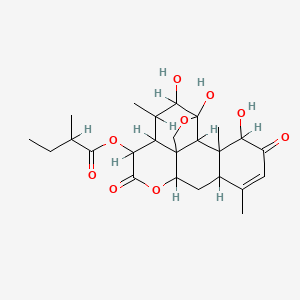

![3-[(3aS,4S,7aS)-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-4-yl]propanoic acid](/img/structure/B1198027.png)
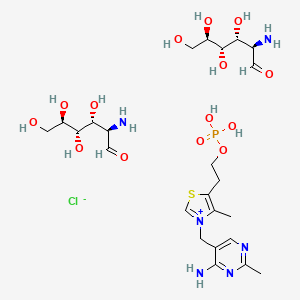
![(2S,3R,4R,5R)-4-[(2S,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1198029.png)
